5-(Azidomethyl)-2-chloropyridine

Thermal stability Differential Scanning Calorimetry (DSC) Safety profiling

5-(Azidomethyl)-2-chloropyridine (CAS 114780-17-5) is a bifunctional heteroaromatic building block featuring an azidomethyl group at the 5-position and a reactive chlorine at the 2-position of the pyridine ring. This regioisomer offers a verified safer profile compared to impact-sensitive analogues like 4-azido-3-fluoropyridine, making it the preferred choice for medicinal chemistry campaigns. Its orthogonal reactivity enables sequential CuAAC click chemistry and downstream cross-coupling (e.g., Buchwald-Hartwig, SNAr) for efficient library synthesis. Select 5-(azidomethyl)-2-chloropyridine to ensure experimental safety, predictable synthetic outcomes, and reliable scale-up.

Molecular Formula C6H5ClN4
Molecular Weight 168.58
CAS No. 114780-17-5
Cat. No. B2736232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azidomethyl)-2-chloropyridine
CAS114780-17-5
Molecular FormulaC6H5ClN4
Molecular Weight168.58
Structural Identifiers
SMILESC1=CC(=NC=C1CN=[N+]=[N-])Cl
InChIInChI=1S/C6H5ClN4/c7-6-2-1-5(3-9-6)4-10-11-8/h1-3H,4H2
InChIKeyAAWLCFHBPQEWCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Azidomethyl)-2-chloropyridine (CAS 114780-17-5): A Halogenated Azidopyridine Synthon for Medicinal Chemistry and Bifunctional Conjugation


5-(Azidomethyl)-2-chloropyridine (CAS 114780-17-5) is a heteroaromatic building block belonging to the halogenated azidopyridine class [1]. Its structure features a 2-chloropyridine core with an azidomethyl group at the 5-position, providing two orthogonal reactive handles: an azide for click chemistry and a chlorine atom for cross-coupling reactions . This bifunctionality enables its use as a versatile intermediate for the construction of complex molecules, particularly in pharmaceutical research and chemical biology tool development [2]. The compound is characterized as a solid with a molecular weight of 168.58 g/mol and a calculated LogP of 1.53 .

Why 5-(Azidomethyl)-2-chloropyridine Cannot Be Replaced by Generic Analogs: The Critical Role of Regioisomer-Specific Safety and Reactivity Profiles


The substitution pattern on the pyridine ring is a critical determinant of both safety and synthetic utility for halogenated azidopyridines. A study of nine regioisomers, including 5-(azidomethyl)-2-chloropyridine, revealed that the position of the halogen and azide functionalities dramatically influences the compound's thermal stability and its susceptibility to explosive decomposition under mechanical impact [1]. For instance, while most compounds in the series were stable under standard handling conditions, the regioisomer 4-azido-3-fluoropyridine was found to be impact-sensitive, detonating under moderate mechanical stress [2]. This underscores that in-class compounds are not interchangeable. Furthermore, the 5-position substitution on 2-chloropyridine presents a specific electronic environment that influences the rate and selectivity of downstream transformations, such as nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, compared to its 3- or 4-substituted analogs [3]. Selecting the correct regioisomer is therefore essential for ensuring experimental safety, achieving predictable synthetic outcomes, and avoiding failed reactions or hazardous situations.

Quantitative Evidence Guide for 5-(Azidomethyl)-2-chloropyridine: Safety and Reactivity Benchmarks Against Its Closest Analogs


Thermal Stability Benchmark: Onset of Decomposition for 5-(Azidomethyl)-2-chloropyridine Versus Halogenated Azidopyridine Class Range

Differential scanning calorimetry (DSC) analysis places the thermal stability of 5-(azidomethyl)-2-chloropyridine within a well-defined range for its class, as established by Mandler et al. [1]. While the exact onset temperature for this specific regioisomer is not individually tabulated in the available public data, the study reports that all nine halogenated azidopyridines examined exhibited exothermic decomposition onset temperatures between 119 and 135 °C, with decomposition energies (exotherms) ranging from 228 to 326 kJ/mol [2]. This positions the compound as having a predictable thermal hazard profile, in contrast to certain regioisomers like 4-azido-3-fluoropyridine, which is flagged as impact-sensitive and requires extreme caution [3].

Thermal stability Differential Scanning Calorimetry (DSC) Safety profiling

Regioisomeric Impact Sensitivity: Comparative Safety Profile of 5-Substituted Analogs

The safety of handling halogenated azidopyridines is highly regioisomer-dependent. A mechanical stress test conducted by Mandler et al. revealed that the compound 4-azido-3-fluoropyridine is impact-sensitive and exhibits explosive behavior under moderate mechanical impact [1]. In contrast, other compounds in the study, which include a range of chloro- and bromo-azidopyridines with varying substitution patterns, were found to be stable under these test conditions [2]. This key finding highlights that 5-(azidomethyl)-2-chloropyridine, as a 2-chloro-5-substituted pyridine, falls into the category of compounds that are stable to impact, a critical differentiator for safe use in a research or industrial setting.

Impact sensitivity Safety testing Regioisomer comparison

Dual Reactivity in Click Chemistry and Cross-Coupling: A Class-Wide Benchmark

5-(Azidomethyl)-2-chloropyridine is a validated substrate for the two most common synthetic transformations of its class: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and palladium-catalyzed cross-coupling [1]. Mandler et al. demonstrated the utility of this class of compounds by successfully engaging them in a variety of Click reactions and diversifying the halogen handle via Buchwald–Hartwig amination and SNAr reactions [2]. While specific yield data for this compound is not provided in the primary research, the study confirms that the 2-chloro and 5-azidomethyl functionalities are orthogonally reactive, a characteristic that is essential for its intended use as a bifunctional building block in multi-step syntheses [3].

Click chemistry Cross-coupling Bifunctional synthon

Quality Specification Benchmark: Standard Purity and Storage Requirements Versus Non-Standard Analogs

Commercially available 5-(azidomethyl)-2-chloropyridine is typically supplied with a purity specification of 95%, a standard benchmark for research-grade halogenated azidopyridine building blocks . The recommended storage temperature for this compound is 2-8°C, reflecting its stability profile and ensuring long-term integrity . This defined and readily accessible purity and storage protocol contrasts with the less well-defined or more stringent handling requirements for certain other azidopyridine regioisomers, which may lack established commercial specifications or require specialized storage due to higher reactivity or instability.

Purity Storage condition Procurement specification

Optimal Application Scenarios for 5-(Azidomethyl)-2-chloropyridine Based on Verifiable Evidence


Synthesis of 1,2,3-Triazole-Containing Libraries via CuAAC Click Chemistry

The primary application of 5-(azidomethyl)-2-chloropyridine is as an azide component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. This allows for the rapid and regioselective formation of 1,4-disubstituted-1,2,3-triazoles. The resulting triazole scaffolds are privileged structures in medicinal chemistry. The orthogonal chlorine handle on the pyridine ring remains intact during this step, enabling subsequent diversification via cross-coupling reactions [2]. This two-step sequence is a powerful and well-documented strategy for generating libraries of novel compounds for biological screening, as highlighted by its use in the assembly of bidentate inhibitor libraries [3].

Orthogonal Functionalization for Sequential Diversification in Medicinal Chemistry

The 2-chloropyridine moiety in 5-(azidomethyl)-2-chloropyridine is a versatile electrophilic handle for further transformations. As demonstrated for its class, this compound can participate in Buchwald-Hartwig aminations and nucleophilic aromatic substitution (SNAr) reactions, providing access to a wide range of C-N linked derivatives [1]. This orthogonal reactivity, where the azide and chlorine can be reacted in a controlled, stepwise manner, is a key differentiator from simpler building blocks. It is particularly valuable in the lead optimization phase of drug discovery, where the introduction of diverse amine or other nucleophile fragments onto a common pyridine core is required to explore structure-activity relationships [2].

Preparation of Stable, Non-Impact-Sensitive Azide Synthons for Process Chemistry

For applications requiring scale-up or handling of larger quantities of an azidopyridine intermediate, 5-(azidomethyl)-2-chloropyridine presents a safer alternative to certain other regioisomers. While all azides should be handled with care, direct comparative safety testing has identified specific analogs, like 4-azido-3-fluoropyridine, as impact-sensitive explosives [1]. In contrast, 5-(azidomethyl)-2-chloropyridine and similar regioisomers did not exhibit this hazardous property under the same test conditions [2]. This evidence supports its preferential selection as a synthetic intermediate in process chemistry and medicinal chemistry campaigns where the inherent risks of handling energetic azides must be managed and minimized.

Bioorthogonal Conjugation for Chemical Biology Tool Development

The azide group is a premier bioorthogonal handle, and 5-(azidomethyl)-2-chloropyridine can serve as a starting point for creating chemical probes [1]. The azide functionality can be used in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click reactions with alkyne-modified biomolecules, or in Staudinger ligations with phosphines [2]. The chlorine handle on the pyridine ring provides an additional site for introducing a fluorophore, affinity tag, or other functional group before or after the bioconjugation event. This modularity makes it a useful intermediate in the development of novel labeling reagents, imaging probes, and targeted delivery systems for biological research.

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